1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(HexadecylSilsesquioxane) is an organosilicon compound that belongs to the family of silsesquioxanes. These compounds are characterized by their unique hybrid structure, which consists of an inorganic silicon-oxygen backbone surrounded by organic functional groups. Poly(HexadecylSilsesquioxane) is known for its remarkable properties, including thermal stability, mechanical strength, and hydrophobicity, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(HexadecylSilsesquioxane) can be synthesized through a one-pot reaction involving the hydrolysis and condensation of an organic silane terminated with a hexadecyl functionality. This reaction typically occurs at room temperature and involves the use of catalysts to facilitate the formation of the polysilsesquioxane network . The process begins with the hydrolysis of the silane, followed by the condensation of the hydrolyzate to form aggregates. These aggregates then assemble into a three-dimensional network structure under the influence of intermolecular forces, including hydrogen bonding and hydrophobic interactions .
Industrial Production Methods
In industrial settings, the production of Poly(HexadecylSilsesquioxane) often involves the use of large-scale reactors and controlled reaction conditions to ensure uniformity and high yield. The process may include additional steps such as purification and drying to obtain the final product with the desired properties. The scalability of the synthesis process makes it feasible for commercial applications in various industries.
Chemical Reactions Analysis
Types of Reactions
Poly(HexadecylSilsesquioxane) undergoes several types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, leading to the formation of new silicon-carbon bonds.
Nucleophilic Substitution: In this reaction, nucleophiles replace leaving groups attached to the silicon atoms, resulting in the formation of new organosilicon compounds.
Oxidation and Reduction: Poly(HexadecylSilsesquioxane) can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atoms and modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include dichlorosilanes, trimethylchlorosilane, and various catalysts such as platinum and palladium complexes . Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include modified polysilsesquioxanes with enhanced properties, such as increased hydrophobicity, improved mechanical strength, and tailored surface functionalities .
Scientific Research Applications
Poly(HexadecylSilsesquioxane) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Poly(HexadecylSilsesquioxane) exerts its effects involves its interaction with molecular targets and pathways within the system. The compound’s hydrophobicity and structural stability allow it to form protective coatings and barriers, enhancing the durability and performance of materials. Additionally, its ability to undergo various chemical reactions enables the modification of its properties to suit specific applications .
Comparison with Similar Compounds
Poly(HexadecylSilsesquioxane) can be compared with other silsesquioxanes, such as Poly(MethylSilsesquioxane) and Poly(PhenylSilsesquioxane). While these compounds share a similar silicon-oxygen backbone, they differ in their organic functional groups, which impart distinct properties and applications . For example:
Poly(MethylSilsesquioxane): Known for its thermal stability and use in electronic devices.
Poly(PhenylSilsesquioxane): Valued for its optical properties and applications in photonics.
Poly(HexadecylSilsesquioxane) stands out due to its long alkyl chain, which provides exceptional hydrophobicity and makes it particularly useful in applications requiring water repellency and surface protection .
Properties
Molecular Formula |
C128H264O12Si8 |
---|---|
Molecular Weight |
2220.1 g/mol |
IUPAC Name |
1,3,5,7,9,11,13,15-octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |
InChI |
InChI=1S/C128H264O12Si8/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-141-129-142(122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2)132-145(125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)134-143(130-141,123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)136-147(127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)137-144(131-141,124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)135-146(133-142,126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)139-148(138-145,140-147)128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8/h9-128H2,1-8H3 |
InChI Key |
XVYQPRRCQMDHGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.